DL-Glutamic-2,4,4-D3 acid

描述

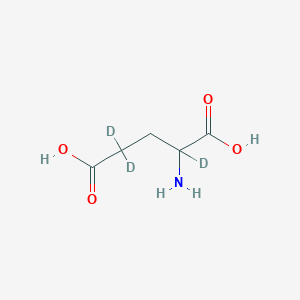

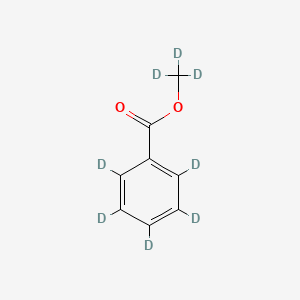

DL-Glutamic-2,4,4-D3 acid, also known as 2-Aminopentanedioic acid-2,4,4-d3, is a labelled form of DL-Glutamic Acid . Glutamic acid is an α-amino acid in the class of non-essential amino acids . The molecular formula of DL-Glutamic-2,4,4-D3 acid is C5H9NO4 .

Molecular Structure Analysis

The linear formula of DL-Glutamic-2,4,4-D3 acid is HO2CCD2CH2CD(NH2)CO2H . The molecular weight is 150.15 g/mol . The InChI string is InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i2D2,3D .Physical And Chemical Properties Analysis

DL-Glutamic-2,4,4-D3 acid is a solid substance . The melting point is 185 °C (dec) (lit.) . It has a topological polar surface area of 101 Ų .科学研究应用

Biomolecular Nuclear Magnetic Resonance (NMR)

DL-Glutamic-2,4,4-D3 acid is utilized in NMR spectroscopy to study protein structures, dynamics, and interactions. The deuterium atoms replace hydrogen, reducing the complexity of NMR spectra and enhancing the resolution for biomolecular studies .

Metabolism Research

Researchers use this compound to trace and analyze metabolic pathways. Since deuterium is a stable isotope, it allows for the tracking of glutamic acid through various biochemical processes without altering the normal metabolic flow .

Metabolomics

In metabolomics, DL-Glutamic-2,4,4-D3 acid serves as an internal standard or tracer to quantify metabolites within a biological system. It helps in understanding the global changes in metabolism under different physiological conditions .

Proteomics

Proteomics involves the large-scale study of proteins. DL-Glutamic-2,4,4-D3 acid can be used to label proteins, making it easier to study their expression, function, and structure, especially using mass spectrometry-based proteomics .

Drug Development

The deuterated form of glutamic acid is valuable in drug development for identifying drug targets and understanding drug interactions at the molecular level. It can be incorporated into molecules to study pharmacokinetics and pharmacodynamics .

Clinical Diagnostics

In clinical diagnostics, DL-Glutamic-2,4,4-D3 acid can be used as a contrast agent in imaging or as a biomarker to diagnose diseases related to glutamate metabolism, such as neurodegenerative disorders .

作用机制

Target of Action

DL-Glutamic-2,4,4-D3 acid, also known as 2-Aminopentanedioic acid-2,4,4-d3, is a variant of the amino acid glutamic acid . The primary targets of DL-Glutamic-2,4,4-D3 acid are the ionotropic and metabotropic glutamate receptors . These receptors play a crucial role in neural signaling transduction in the synapses, participating in cognition, learning, memory, and other physiological and pathological processes .

Mode of Action

DL-Glutamic-2,4,4-D3 acid interacts with its targets by activating both ionotropic and metabotropic glutamate receptors . The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Biochemical Pathways

The activation of glutamate receptors by DL-Glutamic-2,4,4-D3 acid affects various biochemical pathways. These include the pathways involved in seed germination, root architecture, pollen germination, and pollen tube growth under normal conditions . Under stress conditions, it participates in wound response, pathogen resistance, response and adaptation to abiotic stress (such as salt, cold, heat, and drought), and local stimulation (abiotic or biotic stress)-triggered long-distance signaling transduction .

Pharmacokinetics

It’s known that free glutamic acid cannot cross the blood-brain barrier in appreciable quantities . Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis . This conversion could impact the bioavailability of DL-Glutamic-2,4,4-D3 acid in the body.

Result of Action

The molecular and cellular effects of DL-Glutamic-2,4,4-D3 acid’s action are primarily related to its role as a neurotransmitter. It mediates neural signaling transduction in the synapses, participating in cognition, learning, memory, and other physiological and pathological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DL-Glutamic-2,4,4-D3 acid. For instance, in most strains of bacteria, the production of poly-γ-glutamic acid, a related compound, was found to be greater at high NaCl concentration . Additionally, the chiral separation of DL-glutamic acid can be influenced by the presence of an ultrasonic field . .

安全和危害

属性

IUPAC Name |

2-amino-2,4,4-trideuteriopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-UHVFUKFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC([2H])(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Glutamic-2,4,4-D3 acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)

![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)

![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)

![(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1456356.png)

![2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B1456368.png)